
(2-(Furan-3-yl)pyridin-3-yl)methanamine
Overview
Description
(2-(Furan-3-yl)pyridin-3-yl)methanamine is an organic compound that belongs to the class of aralkylamines These compounds are characterized by an alkyl group substituted at one carbon atom by an aromatic hydrocarbyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Furan-3-yl)pyridin-3-yl)methanamine can be achieved through several methods. One common approach involves the multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis is efficient and yields polysubstituted furans.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2-(Furan-3-yl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Substitution: The presence of both furan and pyridine rings allows for electrophilic and nucleophilic substitution reactions, which can be utilized to introduce different functional groups.
Common Reagents and Conditions
Substitution: Various electrophiles and nucleophiles can be used under mild conditions to achieve substitution reactions on the furan and pyridine rings.
Major Products
The major products formed from these reactions include substituted furans and pyridines, as well as oxidized derivatives such as aldehydes and ketones.
Scientific Research Applications
Medicinal Chemistry
Research has highlighted the potential of furanopyridine derivatives, including (2-(Furan-3-yl)pyridin-3-yl)methanamine, as anticancer agents. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, notably lung cancer (A549) cells.
Case Study: Anticancer Activity
- Methodology : Cytotoxicity was assessed using MTT assays.
- Findings : Several derivatives exhibited IC50 values indicating potent activity against A549 cells, suggesting their potential as chemotherapeutic agents.
Biochemistry and Enzymology
The compound has been investigated for its inhibitory effects on enzymes crucial for collagen biosynthesis, such as prolyl-4-hydroxylase.
Case Study: Enzyme Inhibition
- Methodology : Hydroxyproline assays were employed to evaluate inhibitory activity.
- Results : The compound showed significant inhibition of collagen synthesis pathways, indicating therapeutic potential in fibrotic diseases.
Microbiology
Furanopyridine derivatives have displayed promising antitubercular activity against Mycobacterium tuberculosis strains.
Case Study: Antitubercular Activity
- Methodology : In vitro assays were conducted against H37Ra MTB and BCG strains.
- Results : Certain derivatives demonstrated effective inhibition of bacterial growth, supporting their development as antitubercular agents.
Organic Synthesis
The synthesis of this compound can be achieved through various methods including multicomponent reactions that yield diverse furan derivatives.
Synthesis Overview
Synthesis Method | Description |
---|---|
Multicomponent Reactions | Involves the reaction of furan derivatives with aryl aldehydes and isocyanides to form the target compound. |
Catalyst-free Reactions | Simple procedures that enhance the efficiency of synthesizing furanopyridine derivatives. |
The biological activities of this compound and its derivatives extend beyond anticancer properties:
Activity Type | Assay Type | Results |
---|---|---|
Antioxidant | DPPH Scavenging | Exhibited significant radical scavenging activity. |
Apoptosis Induction | Western Blotting | Influenced apoptotic pathways in cancer cell lines. |
Antimicrobial | MIC Assays | Effective against various bacterial strains. |
Mechanism of Action
The mechanism of action of (2-(Furan-3-yl)pyridin-3-yl)methanamine involves its interaction with molecular targets through its furan and pyridine rings. These interactions can modulate various biological pathways, making the compound a potential candidate for therapeutic applications .
Biological Activity
(2-(Furan-3-yl)pyridin-3-yl)methanamine, a compound featuring both furan and pyridine moieties, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and its implications in various therapeutic areas.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 174.20 g/mol. The structural configuration includes a furan ring substituted at position 3 with a pyridine group at position 2, contributing to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Various methods reported in the literature highlight the use of different reagents and conditions to optimize yield and purity.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyridine and furan compounds exhibit significant antimicrobial activity. For instance, a series of related compounds have shown potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The introduction of substituents on the pyridine ring has been linked to enhanced binding affinity to bacterial targets, suggesting that this compound may exhibit similar properties.
Neuropharmacological Effects
Research has demonstrated that compounds containing pyridine structures can act as agonists for serotonin receptors, which are crucial in modulating mood and anxiety disorders . In vivo studies have shown that certain derivatives can significantly reduce anxiety-like behaviors in rodent models, indicating potential applications in treating anxiety disorders.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have yielded promising results. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of specific signaling pathways . The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of several furan-pyridine derivatives against bacterial biofilms. Results showed that compounds with similar structures to this compound significantly inhibited biofilm formation in a dose-dependent manner .
- Neuropharmacological Assessment : In a behavioral study involving rats, derivatives exhibited a significant reduction in lip retraction responses, a marker for central serotonin receptor activity, indicating their potential as anxiolytics .
- Anticancer Screening : A recent screening of various furan-containing compounds revealed that this compound led to a notable decrease in cell viability in human breast cancer cell lines, suggesting its role as a potential chemotherapeutic agent .
Summary Table of Biological Activities
Properties
IUPAC Name |
[2-(furan-3-yl)pyridin-3-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-8-2-1-4-12-10(8)9-3-5-13-7-9/h1-5,7H,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVJDEWUIWDFCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=COC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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